REACTION_CXSMILES
|
[C:1]([NH:11][CH2:12][C:13]([OH:15])=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1>[C:1]([NH:11][CH2:12][C:13]([NH:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:15])([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
DL-phenylalanine
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(CC1=CC=CC=C1)C(=O)O
|
Name
|
N-sodium hydroxide
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was isolated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to precipitate the product as a colorless oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([NH:11][CH2:12][C:13]([OH:15])=O)([O:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:2].CN1CCOCC1.ClC(OCC(C)C)=O.[NH2:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1>C1(C)C=CC=CC=1>[C:1]([NH:11][CH2:12][C:13]([NH:31][CH:32]([C:40]([OH:42])=[O:41])[CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)=[O:15])([O:3][CH2:4][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1)=[O:2]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(C)C
|
Name
|
DL-phenylalanine
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
NC(CC1=CC=CC=C1)C(=O)O
|
Name
|
N-sodium hydroxide
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred vigorously overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was isolated
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
CUSTOM
|
Details
|
to precipitate the product as a colorless oil which
|
Type
|
CUSTOM
|
Details
|
crystallized
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol-water
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(OCC1=CC=CC=C1)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |